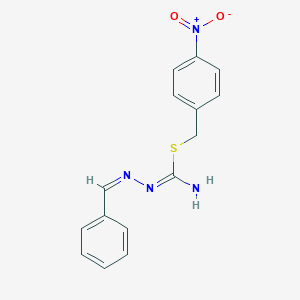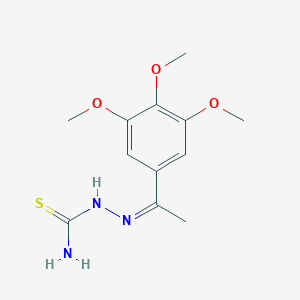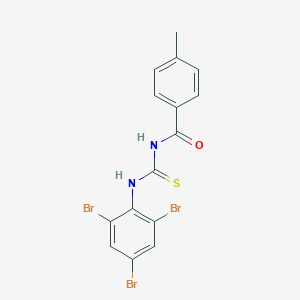![molecular formula C25H28N4O3S B307332 tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B307332.png)
tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate is not fully understood. However, studies have suggested that it exerts its therapeutic effects through various pathways such as the inhibition of protein kinases, the modulation of gene expression, and the activation of signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, reduce the formation of beta-amyloid plaques in the brain, and improve glucose tolerance and insulin sensitivity in diabetic animals.
Advantages and Limitations for Lab Experiments
One advantage of using tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate in lab experiments is its high yield and relatively simple synthesis method. Additionally, it has shown promising results in various disease models, which makes it a potential candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to study its potential applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, future research could focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate involves the reaction of 4-methylphenyl-4H-1,2,4-triazole-3-thiol with tert-butyl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetate. The reaction is catalyzed by a base such as potassium carbonate or sodium hydride in a solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the product is typically high, ranging from 70-90%.
Scientific Research Applications
Tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, it has been found to reduce the accumulation of beta-amyloid plaques in the brain, which are associated with the development of the disease. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity.
properties
Molecular Formula |
C25H28N4O3S |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
tert-butyl 2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate |
InChI |
InChI=1S/C25H28N4O3S/c1-16-9-11-18(12-10-16)22-26-24(28-27-22)33-20-14-13-17-7-5-6-8-19(17)29(23(20)31)15-21(30)32-25(2,3)4/h5-12,20H,13-15H2,1-4H3,(H,26,27,28) |
InChI Key |
QLGQGQJKCVRGPE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)SC3CCC4=CC=CC=C4N(C3=O)CC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)SC3CCC4=CC=CC=C4N(C3=O)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methylN'-phenyl-N-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]imidothiocarbamate](/img/structure/B307253.png)
![(6Z)-6-[[2-[4,5-bis[(4-methylphenyl)imino]-1,3-thiazol-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307254.png)
![N'-[3-{4-nitrophenyl}-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylthiourea](/img/structure/B307255.png)
![N'-[3-(4-methoxyphenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylthiourea](/img/structure/B307257.png)
![N-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine](/img/structure/B307260.png)



![1-[(4-Chlorophenyl)methylene]-3-benzylisothiosemicarbazide](/img/structure/B307265.png)


![1-[[(E)-(6-oxo-4-pyrrolidin-1-ylcyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B307268.png)

![methylN-[2-(benzoyl-4-methylanilino)-1,2-bis(methylanilino)vinyl]-N-(4-methylphenyl)-N'-phenylimidothiocarbamate](/img/structure/B307271.png)